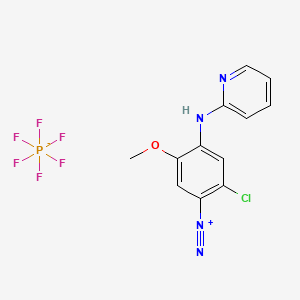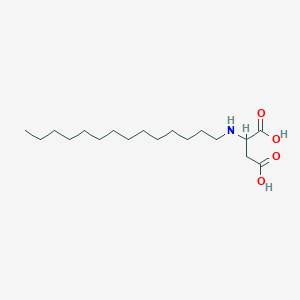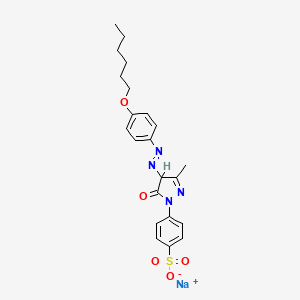
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate is a diazonium salt with the molecular formula C12H10ClF6N4OP and a molecular weight of 406.65 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate typically involves the diazotization of 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, and a nitrosating agent, such as sodium nitrite, at low temperatures to form the diazonium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkoxy groups.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are widely used as dyes and pigments.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: It is used in biochemical assays and as a labeling reagent for proteins and nucleic acids.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical reactions. These intermediates can interact with molecular targets, such as nucleophiles, to form covalent bonds and modify the structure and function of target molecules .
Comparación Con Compuestos Similares
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate can be compared with other diazonium salts, such as:
- 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate
- 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrachlorozincate
These compounds share similar chemical structures and properties but differ in their counterions, which can affect their solubility, stability, and reactivity . The hexafluorophosphate salt is unique due to its high stability and reactivity, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
85099-27-0 |
|---|---|
Fórmula molecular |
C12H10ClF6N4OP |
Peso molecular |
406.65 g/mol |
Nombre IUPAC |
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C12H10ClN4O.F6P/c1-18-11-7-9(17-14)8(13)6-10(11)16-12-4-2-3-5-15-12;1-7(2,3,4,5)6/h2-7H,1H3,(H,15,16);/q+1;-1 |
Clave InChI |
FBFVLFJYBJMVHR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1NC2=CC=CC=N2)Cl)[N+]#N.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















